

Spectral Analysis of 4'-Nitrobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4'-Nitrobenzanilide**

Cat. No.: **B1329733**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **4'-Nitrobenzanilide**, a key chemical intermediate. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectral Data

The following sections present the quantitative spectral data for **4'-Nitrobenzanilide** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4'-Nitrobenzanilide** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.30	Doublet	2H	Protons ortho to the nitro group
~7.95	Doublet	2H	Protons meta to the nitro group
~7.85	Multiplet	2H	Protons ortho to the carbonyl group
~7.55	Multiplet	3H	Protons meta and para to the carbonyl group
~10.5	Singlet (broad)	1H	Amide proton (N-H)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within **4'-Nitrobenzanilide**.

Chemical Shift (ppm)	Assignment
~166	Carbonyl carbon (C=O)
~145	Carbon bearing the nitro group
~143	Quaternary carbon of the nitro-substituted ring
~134	Quaternary carbon of the benzoyl ring
~132	CH carbon para to the carbonyl group
~129	CH carbons ortho to the carbonyl group
~128	CH carbons meta to the carbonyl group
~125	CH carbons meta to the nitro group
~120	CH carbons ortho to the nitro group

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **4'-Nitrobenzanilide** through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H stretch (amide)
~3100-3000	Medium	Aromatic C-H stretch
~1670	Strong	C=O stretch (amide I)
~1595	Strong	C=C stretch (aromatic)
~1520	Strong	Asymmetric NO ₂ stretch
~1340	Strong	Symmetric NO ₂ stretch
~1290	Medium	C-N stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **4'-Nitrobenzanilide**.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
242	11.12	[M] ⁺ (Molecular ion)
122	-	[C ₇ H ₅ NO] ⁺
105	99.99	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
92	-	[C ₆ H ₄ N] ⁺
77	46.66	[C ₆ H ₅] ⁺ (Phenyl cation)
65	-	[C ₅ H ₅] ⁺
51	10.73	[C ₄ H ₃] ⁺

Experimental Protocols

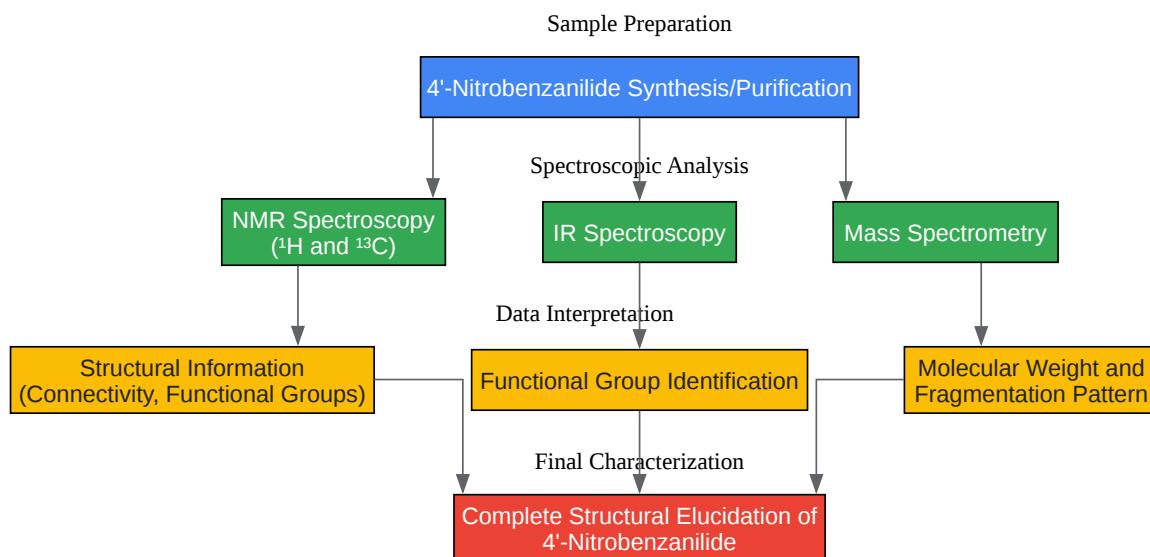
Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of **4'-Nitrobenzanilide** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectra were recorded on a Varian CFT-20 spectrometer or an equivalent instrument.^[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using the KBr pellet technique. A small amount of **4'-Nitrobenzanilide** (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The resulting fine powder was then compressed in a pellet press to form a thin, transparent disc. The spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer or a similar instrument, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source on a Hitachi M-80A mass spectrometer or a comparable instrument.^[1] The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4'-Nitrobenzanilide**.

[Click to download full resolution via product page](#)

*Workflow for the spectral characterization of **4'-Nitrobenzanilide**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectral Analysis of 4'-Nitrobenzilide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329733#spectral-data-for-4-nitrobenzilide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com